Cas no 116140-49-9 (3-Methylpiperidine-3-carboxylic acid)

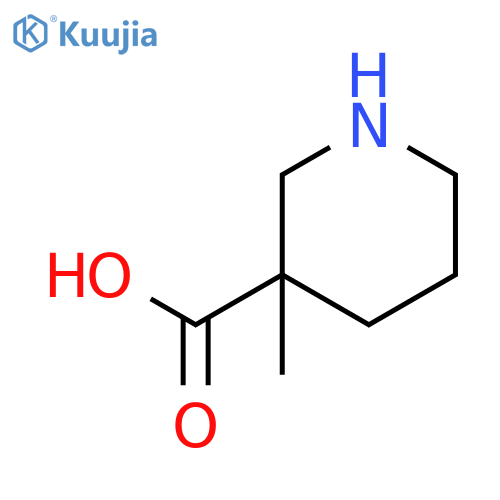

116140-49-9 structure

商品名:3-Methylpiperidine-3-carboxylic acid

CAS番号:116140-49-9

MF:C7H13NO2

メガワット:143.183622121811

MDL:MFCD12024776

CID:1015652

PubChem ID:18419695

3-Methylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methylpiperidine-3-carboxylic acid

- 3-methyl-3-Piperidinecarboxylic acid

- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID HCl

- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID XHCL

- AS-34338

- 3-Piperidinecarboxylic acid, 3-methyl-

- SCHEMBL1131765

- A893610

- Methylhexahydronikotinsaure

- 3-Methylpiperidine-3-carboxylicacid

- CS-0051240

- EN300-68605

- MFCD12024776

- DB-324595

- DB-307365

- 116140-49-9

- PB15028

- DTXSID30593596

- AMY33753

- DEMOKNSWMVAJPZ-UHFFFAOYSA-N

- AKOS012433418

- 3-Methylpiperidine-3-carboxylic acid, AldrichCPR

- 3-Methyl-piperidine-3-carboxylic acid

-

- MDL: MFCD12024776

- インチ: InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)

- InChIKey: DEMOKNSWMVAJPZ-UHFFFAOYSA-N

- ほほえんだ: CC1(CCCNC1)C(O)=O

計算された属性

- せいみつぶんしりょう: 143.094628657g/mol

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

3-Methylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68605-0.5g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 0.5g |

$70.0 | 2023-02-13 | ||

| Enamine | EN300-68605-2.5g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 2.5g |

$135.0 | 2023-02-13 | ||

| Enamine | EN300-68605-0.1g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 0.1g |

$65.0 | 2023-02-13 | ||

| Enamine | EN300-68605-0.25g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 0.25g |

$67.0 | 2023-02-13 | ||

| Enamine | EN300-68605-1.0g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121880-50mg |

3-Methylpiperidine-3-carboxylic acid |

116140-49-9 | 97% | 50mg |

¥1450.00 | 2024-08-09 | |

| Chemenu | CM105871-1g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 97% | 1g |

$147 | 2023-03-07 | |

| TRC | M725793-10mg |

3-Methylpiperidine-3-carboxylic Acid |

116140-49-9 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM105871-10g |

3-methylpiperidine-3-carboxylic acid |

116140-49-9 | 97% | 10g |

$506 | 2021-08-06 | |

| TRC | M725793-100mg |

3-Methylpiperidine-3-carboxylic Acid |

116140-49-9 | 100mg |

$ 135.00 | 2022-06-03 |

3-Methylpiperidine-3-carboxylic acid 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

116140-49-9 (3-Methylpiperidine-3-carboxylic acid) 関連製品

- 77974-81-3(Azepane-3-carboxylic Acid)

- 75208-40-1(1-azabicyclo[2.2.2]octane-3-carboxylic acid)

- 59045-82-8((3S)-piperidine-3-carboxylic acid)

- 876367-84-9((3R,5S)-piperidine-3,5-dicarboxylic acid)

- 498-95-3(piperidine-3-carboxylic acid)

- 25137-00-2((3R)-piperidine-3-carboxylic acid)

- 261896-35-9(4,4-Dimethylpyrrolidine-3-carboxylic Acid)

- 861071-98-9(1-Ethyl-piperidine-3-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:116140-49-9)3-Methylpiperidine-3-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):1498.0